6-Chloro-4-methoxypicolinonitrile
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Overview
Description
6-Chloro-4-methoxypicolinonitrile is a compound that could be of interest in various chemical and pharmaceutical fields due to its unique structure. This structure suggests potential applications in the synthesis of complex molecules, with characteristics such as a chloro and a methoxy group attached to a picolinonitrile backbone. Research on similar compounds shows a broad range of applications, from material science to drug development.
Synthesis Analysis
The synthesis of compounds closely related to 6-Chloro-4-methoxypicolinonitrile, such as 4-chloro-6-methoxyquinoline derivatives, involves multi-step processes that include cyclization, nitrification, and chlorination. For example, the synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline was achieved from 4-methoxyaniline through a process suitable for large-scale studies, achieving an 85% yield (Lei Zhao, Fei Lei, & Yuping Guo, 2017).
Scientific Research Applications
Synthesis and Characterization
Several studies focus on the synthesis, characterization, and potential applications of chloro-methoxy-nitriles and related compounds. For example, Lei Zhao, Fei Lei, and Yuping Guo (2017) reported the synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline through a process involving cyclization, nitrification, and chlorination, starting from cheap raw materials under mild conditions, achieving an 85% yield, suggesting a method that could potentially be adapted for 6-Chloro-4-methoxypicolinonitrile (Zhao, Lei, & Guo, 2017).
Chemosensor Development
L. Prodi et al. (2001) characterized a chemosensor based on 5-chloro-8-methoxyquinoline for detecting Cd2+ ions over other metal ions, highlighting the potential use of chloro-methoxy compounds in environmental monitoring and food safety (Prodi et al., 2001).
Antimicrobial Studies
S. Murugavel et al. (2017) synthesized a novel 4-chloro-8-methoxyquinoline-2(1H)-one and evaluated its antimicrobial activity against various bacterial and fungal strains, indicating the antimicrobial potential of chloro-methoxyquinoline derivatives (Murugavel et al., 2017).
Molecular Docking and Quantum Chemical Calculations
The same study by Murugavel et al. also conducted molecular docking studies and quantum chemical calculations to understand the compound's inhibitory activity against DNA gyrase and lanosterol 14 α-demethylase, providing insights into the therapeutic potential of chloro-methoxyquinoline derivatives in treating microbial infections (Murugavel et al., 2017).
Environmental and Biological Implications
Research by N. K. Brown et al. (1992) on 4-chloro-6-methoxyindole, a structurally similar compound, explored its mutagenic properties when nitrosated, suggesting the importance of understanding the environmental and biological implications of chloro-methoxy compounds (Brown et al., 1992).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it is harmful . The hazard statement H302 is associated with it, suggesting that it is harmful if swallowed . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
properties
IUPAC Name |
6-chloro-4-methoxypyridine-2-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O/c1-11-6-2-5(4-9)10-7(8)3-6/h2-3H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGDIAVFIUMNEJB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC(=C1)Cl)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40592813 |
Source
|
Record name | 6-Chloro-4-methoxypyridine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40592813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.58 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-4-methoxypicolinonitrile | |
CAS RN |
193074-46-3 |
Source
|
Record name | 6-Chloro-4-methoxypyridine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40592813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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